molecular formula C20H15ClN4O4S B2923767 4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone CAS No. 691868-58-3

4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone

Cat. No.: B2923767
CAS No.: 691868-58-3
M. Wt: 442.87
InChI Key: RNLJUFGJLNMXJO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have attracted chemists due to their biological and pharmacological importance . They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The reaction often involves condensation, cyclization, and methylation .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines often involve condensation, cyclization, and methylation .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds with complex structures, including pyrazolo[1,5-a]pyrimidines, are often synthesized through reactions involving active methylenes, leading to a variety of heterocyclic compounds. For instance, Shibuya et al. (1984) demonstrated the synthesis of heterocycles such as 4-hydroxy and 4-mercaptopyrimidine derivatives through the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes, showcasing the versatility of such reactions in creating complex structures (Shibuya, 1984).

Biological Activity and Pharmacological Potential

Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a compound structurally related to pyrazolo[1,5-a]pyrimidines, revealing moderate anticancer activity. This underscores the pharmacological potential of such compounds, where the structural features play a significant role in their biological activities (Lu Jiu-fu et al., 2015).

Advanced Materials and Polymer Science

The synthesis of thermally stable aromatic polymers incorporating elements of the pyrimidine structure has been reported by Huei-Hsiung Wang and Shu-Ping Wu (2003). They detailed the creation of aromatic poly(imide amide benzimidazole) copolymers, indicating the utility of such compounds in developing materials with specific thermal and chemical resistance properties (Huei-Hsiung Wang & Shu-Ping Wu, 2003).

Mechanism of Action

Target of Action

Similar compounds, such as 2-(1-(2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol, have been shown to bind to 5ht2 receptors and alkoxycarbonylamino groups in membranes from rat brain . These targets play crucial roles in neurotransmission and cellular signaling.

Mode of Action

It can be inferred from related compounds that it may act as an orthosteric agonist . This means it binds to the same site as the endogenous ligand and mimics its effect, leading to changes in cellular activity.

Biochemical Pathways

Given its potential interaction with 5ht2 receptors, it may influence serotonin signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function.

Result of Action

Related compounds have been shown to have significant effects on rat brain concentration response curves , suggesting that this compound may also influence neuronal activity.

Future Directions

Research into pyrazolo[1,5-a]pyrimidines is ongoing, with a focus on their potential as therapeutic agents . Future work may involve the design and synthesis of new derivatives, as well as further investigations into their biological activity .

Properties

IUPAC Name

7-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4S/c1-13-10-20-22-9-8-18(24(20)23-13)14-2-7-19(25(26)27)15(11-14)12-30(28,29)17-5-3-16(21)4-6-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLJUFGJLNMXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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